molecular formula C7H17NO2 B13196464 4-Amino-1-methoxy-3,3-dimethylbutan-2-ol

4-Amino-1-methoxy-3,3-dimethylbutan-2-ol

Cat. No.: B13196464
M. Wt: 147.22 g/mol
InChI Key: BFTNHPJUPODFRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-methoxy-3,3-dimethylbutan-2-ol is a branched aliphatic compound with a hydroxyl group at position 2, a methoxy group at position 1, an amino group at position 4, and two methyl groups at position 3 (Figure 1). Its molecular formula is C₇H₁₇NO₂ (inferred from structural analogs), distinguishing it from simpler alcohols or amines due to its multifunctional substituents.

Properties

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

IUPAC Name

4-amino-1-methoxy-3,3-dimethylbutan-2-ol

InChI

InChI=1S/C7H17NO2/c1-7(2,5-8)6(9)4-10-3/h6,9H,4-5,8H2,1-3H3

InChI Key

BFTNHPJUPODFRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C(COC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-methoxy-3,3-dimethylbutan-2-ol typically involves the reaction of 3,3-dimethylbutan-2-one with methanol in the presence of an acid catalyst to form the methoxy derivative. This intermediate is then subjected to reductive amination using ammonia or an amine source to introduce the amino group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-methoxy-3,3-dimethylbutan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-1-methoxy-3,3-dimethylbutan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-1-methoxy-3,3-dimethylbutan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group and tertiary alcohol can participate in various chemical reactions, modulating the activity of enzymes and other proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Functional Groups

1-Amino-3,3-dimethylbutan-2-ol Hydrochloride (CAS 1438-15-9)
  • Molecular Formula: C₆H₁₄ClNO
  • Structure: Features an amino group at position 1 and hydroxyl at position 2, but lacks the methoxy group present in the target compound.
  • Properties : The hydrochloride salt form enhances solubility in polar solvents. Purity is reported at 95% in commercial samples .
  • Key Difference : Absence of methoxy group reduces steric hindrance and alters polarity compared to the target compound.
3-Amino-4-methoxy-3-methylbutan-1-ol (CAS 1376105-62-2)
  • Molecular Formula: C₆H₁₅NO₂
  • Structure: Amino at position 3, methoxy at position 4, hydroxyl at position 1, and a methyl at position 3.
  • Properties: Molar mass 133.19 g/mol; the inverted positions of amino and methoxy groups significantly affect hydrogen-bonding capacity and lipophilicity .
3,3-Dimethylbutan-2-ol (CAS 464-07-3)
  • Molecular Formula : C₆H₁₄O
  • Structure : A simpler alcohol with hydroxyl at position 2 and methyl groups at position 3.
  • Properties: Lacks amino and methoxy groups, resulting in lower boiling point and reduced reactivity in amine-related reactions .
3-Methyl-3-methoxybutanol (CAS 56539-66-3)
  • Molecular Formula : C₆H₁₂O₂
  • Structure : Methoxy and hydroxyl groups on adjacent carbons (positions 3 and 2) with a methyl at position 3.
  • Properties: Boiling point 174°C; the absence of an amino group limits its application in pharmaceutical synthesis but enhances stability in acidic conditions .

Physicochemical Properties

Compound Name Molecular Formula CAS RN Boiling Point (°C) Key Functional Groups Source
4-Amino-1-methoxy-3,3-dimethylbutan-2-ol C₇H₁₇NO₂ - - -OH, -OCH₃, -NH₂, -CH(CH₃)₂ Inferred
1-Amino-3,3-dimethylbutan-2-ol HCl C₆H₁₄ClNO 1438-15-9 - -OH, -NH₂, -CH(CH₃)₂
3-Amino-4-methoxy-3-methylbutan-1-ol C₆H₁₅NO₂ 1376105-62-2 - -OH, -OCH₃, -NH₂, -CH₃
3,3-Dimethylbutan-2-ol C₆H₁₄O 464-07-3 - -OH, -CH(CH₃)₂
3-Methyl-3-methoxybutanol C₆H₁₂O₂ 56539-66-3 174 -OH, -OCH₃, -CH₃

Note: Data gaps (e.g., boiling points) reflect limitations in the provided evidence.

Pharmacological Relevance (Inference from )

The addition of amino and methoxy groups in the target compound could modulate receptor binding affinity or metabolic stability, though this requires experimental validation.

Biological Activity

4-Amino-1-methoxy-3,3-dimethylbutan-2-ol is an organic compound characterized by its unique structural features, including an amino group, a methoxy group, and a tertiary alcohol. This combination of functional groups contributes to its biological activity and potential therapeutic applications. The compound's molecular formula is C8_{8}H19_{19}NO\ and it has a molecular weight of approximately 145.22 g/mol.

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds with biomolecules, influencing their structure and function. The amino group can interact with enzymes and receptors, potentially acting as a substrate or inhibitor in various biochemical pathways. The methoxy and hydroxyl groups enhance the compound's reactivity with biological targets, making it a subject of interest in pharmacological studies.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Interaction : The compound has been investigated for its role in enzyme modulation. Studies suggest that it can influence enzyme activity, impacting metabolic pathways.
  • Therapeutic Potential : Preliminary studies indicate potential therapeutic applications in conditions influenced by metabolic dysregulation.

Enzymatic Activity

In studies evaluating the enzymatic interactions of this compound, it was found to modulate the activity of specific enzymes involved in metabolic processes. For instance, the compound demonstrated inhibition of certain kinases, suggesting potential applications in cancer therapy where kinase signaling is often dysregulated.

Pharmacological Studies

A pharmacological study assessed the effects of this compound on vascular function in animal models. The results indicated that supplementation with this compound improved endothelial function and reduced vascular stiffness in aged mice models. This finding suggests that the compound may have cardiovascular protective effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Amino-3,3-dimethylbutan-1-olLacks methoxy groupLimited reactivity
4-Methoxy-3,3-dimethylbutan-1-olSimilar backboneModerate enzyme interaction
1-Methoxy-2,3-dimethylbutan-2-olLacks amino functionalityMinimal biological activity

The presence of both an amino group and a methoxy group on the tertiary alcohol backbone distinguishes this compound from its analogs, enhancing its reactivity and potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.